N-[(3-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine
Description
N-[(3-Bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine is a brominated thiazol-2-amine derivative featuring a 3-bromobenzyl group attached to the nitrogen of a partially saturated thiazole ring.
Properties
Molecular Formula |
C10H11BrN2S |
|---|---|
Molecular Weight |
271.18 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H11BrN2S/c11-9-3-1-2-8(6-9)7-13-10-12-4-5-14-10/h1-3,6H,4-5,7H2,(H,12,13) |
InChI Key |
LUNQHTGTVJOMPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)NCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 3-bromobenzyl chloride with 2-aminothiazoline under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2-aminothiazoline attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 3-bromobenzyl chloride, 2-aminothiazoline
Solvent: Anhydrous ethanol
Temperature: Reflux
Time: 6-8 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out in stainless steel reactors with automated control systems to monitor temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Phenyl-substituted thiazole
Substitution: Hydroxyl, amino, or alkyl-substituted thiazole
Scientific Research Applications
N-[(3-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally similar analogs, focusing on substituents, molecular weights, and key structural features:
*Calculated based on molecular formula.
Key Observations:
- Substituent Position: Meta-substituted bromine (target compound) may confer distinct electronic and steric effects compared to para- or ortho-substituted analogs like T131 or 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
